molecular formula C11H14N2O3 B11456722 2-methyl-N-(2-methyl-6-nitrophenyl)propanamide

2-methyl-N-(2-methyl-6-nitrophenyl)propanamide

Cat. No.: B11456722
M. Wt: 222.24 g/mol
InChI Key: MZUVGMYEWBVWFS-UHFFFAOYSA-N
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Description

    2-methyl-N-(2-methyl-6-nitrophenyl)propanamide: is an organic compound with the chemical formula CHNO.

  • It belongs to the class of amides, which are derivatives of carboxylic acids.
  • The compound consists of a propanamide backbone (with a methyl group at the 2-position) and a substituted phenyl group (with a nitro group at the 6-position).
  • Its IUPAC name is This compound .
  • Preparation Methods

      Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be prepared through amide formation reactions.

      Reaction Conditions: The amide formation typically involves reacting an amine (such as 2-methylpropylamine) with a carboxylic acid derivative (such as 2-methyl-6-nitrobenzoic acid) in the presence of a coupling agent (e.g., DCC or EDC).

      Industrial Production: Industrial-scale production methods for this compound are not well-established due to its limited use.

  • Chemical Reactions Analysis

      Reactivity: As an amide, it is relatively stable and less reactive than other functional groups.

      Common Reagents and Conditions: Reactions involving this compound may include hydrolysis (to form the corresponding carboxylic acid), amidation (to form other amides), and reduction (to form the corresponding amine).

      Major Products: The major products depend on the specific reactions carried out. For example, hydrolysis would yield the carboxylic acid, while reduction would yield the amine.

  • Scientific Research Applications

      Chemistry: Limited research exists on this specific compound, but it could serve as a building block for more complex molecules.

      Biology and Medicine:

      Industry: Due to its limited industrial relevance, applications are scarce.

  • Mechanism of Action

    • Unfortunately, detailed information about the mechanism of action for this compound is not readily available. Further research would be needed to elucidate its specific targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: While there are no direct analogs, compounds with similar structural features (e.g., amides with substituted phenyl groups) may be relevant.

      Uniqueness: The unique aspect of this compound lies in its combination of a propanamide backbone and a nitro-substituted phenyl group.

    Properties

    Molecular Formula

    C11H14N2O3

    Molecular Weight

    222.24 g/mol

    IUPAC Name

    2-methyl-N-(2-methyl-6-nitrophenyl)propanamide

    InChI

    InChI=1S/C11H14N2O3/c1-7(2)11(14)12-10-8(3)5-4-6-9(10)13(15)16/h4-7H,1-3H3,(H,12,14)

    InChI Key

    MZUVGMYEWBVWFS-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C(C)C

    Origin of Product

    United States

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